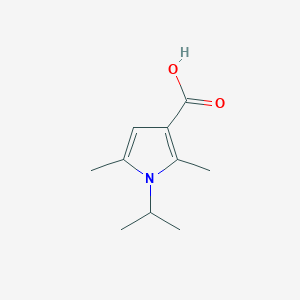

1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrroles, the core structure of the compound, has been extensively studied. The Paal-Knorr pyrrole condensation is a commonly used method . Other methods include the metal-catalyzed conversion of primary diols and amines , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .Chemical Reactions Analysis

The chemical reactions involving pyrroles have been widely studied. For instance, N-substitution of pyrrole with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles . Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .Scientific Research Applications

Inhibitor of GATA Family Proteins

This compound acts as an inhibitor for GATA family proteins, particularly targeting the DNA-binding activity of GATA3. It significantly suppresses Th2 cell differentiation without impairing Th1 cell differentiation and inhibits the expression and production of Th2 cytokines .

Drug Discovery

Pyrrole derivatives, including this compound, are explored in drug discovery for their potential biological activities. They may exhibit antibacterial, antifungal, antiviral, and anti-inflammatory properties among others .

Material Science

In material science, pyrrole compounds are used due to their conductive properties. They can be polymerized to form polypyrroles which are used in electronic devices .

Catalysis

Pyrrole derivatives serve as catalysts in various chemical reactions due to their unique structure and reactivity .

Synthesis of Complex Molecules

This compound can be used as a building block in the synthesis of more complex molecules for pharmaceuticals or materials science applications .

Biological Studies

The compound’s influence on cellular processes makes it valuable for biological studies related to gene expression and protein function .

ChemicalBook - Pyrrothiogatain BMC Chemistry - Imidazole containing compounds Bentham Science - Synthesis of Pyrrole Derivatives

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid may also interact with various biological targets.

Mode of Action

Similar compounds have been shown to interact with their targets in a variety of ways, leading to a range of biological activities . It is plausible that 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid may also interact with its targets in a similar manner.

Biochemical Pathways

It is known that similar compounds can affect a variety of biological activities, suggesting that 1-isopropyl-2,5-dimethyl-1h-pyrrole-3-carboxylic acid may also influence multiple biochemical pathways .

Pharmacokinetics

The properties of similar compounds suggest that 1-isopropyl-2,5-dimethyl-1h-pyrrole-3-carboxylic acid may have comparable pharmacokinetic characteristics .

Result of Action

Similar compounds have been shown to have a variety of biological activities, suggesting that 1-isopropyl-2,5-dimethyl-1h-pyrrole-3-carboxylic acid may also have diverse molecular and cellular effects .

Action Environment

Similar compounds have been shown to be influenced by various environmental factors . Therefore, it is plausible that the action of 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid may also be influenced by environmental conditions.

properties

IUPAC Name |

2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-6(2)11-7(3)5-9(8(11)4)10(12)13/h5-6H,1-4H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWRKNQFRGKDGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C(C)C)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80407114 |

Source

|

| Record name | 2,5-Dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

847744-27-8 |

Source

|

| Record name | 2,5-Dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80407114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-[(5-methyl-2-furyl)methyl]piperidin-4-amine](/img/structure/B1309535.png)

acetic acid](/img/structure/B1309539.png)

![(8-Methyl-2,4-dioxo-1,3-diaza-spiro[4.5]dec-3-yl)-acetic acid](/img/structure/B1309540.png)

![(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B1309544.png)

![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole](/img/structure/B1309573.png)